(4R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate
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Overview
Description
(4R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate is a chemical compound with a complex structure that includes multiple stereocenters. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate typically involves the acetylation of the corresponding tetrahydropyran derivative. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(4R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace acetyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
(4R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (2S,3R,4R,5R,6R)-3-Acetamido-6-(acetoxymethyl)tetrahydro-2H-pyran-2,4,5-triyl triacetate
- (2R,3S,4R,5R,6R)-2-(Acetoxymethyl)-5-amino-6-azidotetrahydro-2H-pyran-3,4-diyl diacetate
Uniqueness
(4R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C12H18O7 |
---|---|
Molecular Weight |
274.27 g/mol |
IUPAC Name |
[(2R,3R,4R)-3,6-diacetyloxy-2-methyloxan-4-yl] acetate |
InChI |
InChI=1S/C12H18O7/c1-6-12(19-9(4)15)10(17-7(2)13)5-11(16-6)18-8(3)14/h6,10-12H,5H2,1-4H3/t6-,10-,11?,12-/m1/s1 |
InChI Key |
QKPIXQGRPBEVLX-RCZOMOOESA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](CC(O1)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1C(C(CC(O1)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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